molecular formula C22H21ClN2O3S B300956 N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide

N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide

Cat. No. B300956
M. Wt: 428.9 g/mol
InChI Key: HTHURHVBPGXRMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide, also known as Cmpd-1, is a small molecule that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to have promising effects in various biological systems, including cancer cells and inflammation pathways.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide is still being investigated, but it is thought to involve the inhibition of several key enzymes and signaling pathways. In cancer cells, N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In addition, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide has been shown to have several biochemical and physiological effects in various biological systems. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In addition, N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide in lab experiments is its specificity for certain enzymes and signaling pathways. This compound has been shown to selectively inhibit the activity of histone deacetylases and NF-κB, making it a valuable tool for studying the role of these enzymes in various biological systems. However, one limitation of using N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects in certain cell types, which could limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide. One area of interest is the development of more potent and selective analogs of this compound. In addition, further studies are needed to elucidate the exact mechanism of action of N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide in various biological systems. Finally, the potential therapeutic applications of this compound in cancer and inflammatory diseases should be further explored.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide involves several steps, including the reaction of 3-chloroaniline with 4-methylbenzyl chloride to form an intermediate compound. This intermediate is then reacted with phenylsulfonyl chloride to form the final product, N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide. The synthesis of this compound has been optimized to ensure high yields and purity.

Scientific Research Applications

N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide has been extensively studied for its potential as a therapeutic agent in various biological systems. In cancer cells, N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide has been shown to induce apoptosis and inhibit cell proliferation. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide

Molecular Formula

C22H21ClN2O3S

Molecular Weight

428.9 g/mol

IUPAC Name

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C22H21ClN2O3S/c1-17-10-12-18(13-11-17)15-25(29(27,28)21-8-3-2-4-9-21)16-22(26)24-20-7-5-6-19(23)14-20/h2-14H,15-16H2,1H3,(H,24,26)

InChI Key

HTHURHVBPGXRMG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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